5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one
Description
Properties
IUPAC Name |
5-thiophen-2-yl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-10-5-8(11-2-1-3-18-11)4-9(6-10)15-12-13-7-14-16-12/h1-3,6-8H,4-5H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCHYEZBSCPERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one likely involves multiple steps, including the formation of the thiophene and triazole rings, followed by their attachment to the cyclohexene ring. Typical reaction conditions might include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction.
Coupling Reactions: These might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyclohexene ring.
Substitution: Substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure.
Biological Studies: Could be used in studies of enzyme inhibition or receptor binding.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Triazolylamino substituents (vs. triazole-thiones in ) may reduce metabolic degradation but require further stability studies .
- Cyclohexenone-based analogs (e.g., ) exhibit conformational flexibility, which could influence binding kinetics compared to rigid aromatic cores .
Comparison :
- The target compound’s synthesis may parallel ’s triazole derivatization but with additional steps for thienyl incorporation.
- ’s thione synthesis highlights the need for controlled pH, whereas triazolylamino groups might require milder conditions .
Table 3: Bioactivity and Solubility Trends
Key Findings :
- The target compound’s triazolylamino group may offer improved solubility over triazole-thiones () but requires empirical verification.
- Thienyl substitution could enhance bioavailability compared to purely aromatic analogs (e.g., ) .
Biological Activity
5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a thienyl group and a triazole moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a cyclohexenone backbone linked to a triazole ring and a thienyl substituent. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial efficacy. Research has demonstrated that derivatives of triazole compounds exhibit broad-spectrum activity against various bacterial strains.
In Vitro Studies
In vitro studies have shown that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds synthesized in similar studies displayed minimum inhibitory concentrations (MICs) ranging from 0.59 to 15.5 μg/ml against Mycobacterium tuberculosis strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| 5-(2-thienyl)-triazole | Staphylococcus aureus | < 10 |
| 5-(2-thienyl)-triazole | Escherichia coli | < 15 |
| 5-(2-thienyl)-triazole | Mycobacterium tuberculosis | 0.59 - 15.5 |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.
Case Studies
One study focused on the effects of triazole compounds on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cells . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 12.5 |
| Triazole Derivative B | PC-3 (Prostate Cancer) | 8.3 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been explored. Compounds with similar structures have shown promising results in inhibiting inflammatory pathways.
The anti-inflammatory activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies demonstrated that certain derivatives could reduce carrageenan-induced edema significantly .
Table 3: In Vivo Anti-inflammatory Activity
Q & A
Basic: What are the standard synthetic routes for preparing 5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of the cyclohexenone core. A common approach includes:
- Step 1: Reacting 2-cyclohexen-1-one with thienyl groups via nucleophilic addition or coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment) .
- Step 2: Introducing the 1,2,4-triazole-5-ylamino moiety through condensation with thiocarbazide derivatives under acidic conditions (e.g., HCl/EtOH reflux) .
- Purification: Recrystallization in ethanol or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) is used to isolate the product. Confirmation is done via melting point analysis and TLC .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Catalysts: Testing heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance regioselectivity .
- Solvent Systems: PEG-400 as a green solvent improves solubility and reduces side reactions at 70–80°C .
- Time-Temperature Profiling: Monitoring reaction progress via HPLC or TLC every 30 minutes to identify optimal termination points . Contradictions in yield data (e.g., 60% vs. 75% in similar studies) may arise from trace moisture sensitivity, necessitating inert atmosphere conditions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for cyclohexenone, N-H bend at ~3300 cm⁻¹ for triazole) .
- ¹H/¹³C NMR: Assigns protons (e.g., thienyl protons at δ 6.8–7.2 ppm) and carbons (cyclohexenone carbonyl at ~200 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314.08) .
Advanced: How can contradictory spectral data (e.g., unexpected shifts in NMR) be resolved?
Methodological Answer:
Contradictions may arise from tautomerism (e.g., triazole ring proton exchange) or solvent effects. Strategies include:
- Variable Temperature NMR: To observe dynamic processes (e.g., coalescence of peaks at elevated temperatures) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data .
- X-ray Crystallography: Resolves ambiguities by providing definitive bond lengths and angles (e.g., confirming the Z-configuration of the cyclohexenone double bond) .
Basic: What in vitro assays are used to screen for biological activity?
Methodological Answer:
- Antimicrobial Screening: Agar diffusion assays against S. aureus and E. coli with MIC values determined via broth microdilution .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using Celecoxib as a reference) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How does molecular docking predict the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like α-glucosidase or kinases based on structural homology (e.g., triazole mimics adenine in ATP-binding pockets) .
- Software: AutoDock Vina or Schrödinger Suite for ligand-protein docking. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- Validation: Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Protect from light and moisture in amber glass vials at −20°C. Desiccants (silica gel) prevent hydrolysis .
- Degradation Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (e.g., oxidized thiophene rings) .
Advanced: What analytical methods resolve degradation pathways under accelerated stability testing?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light.
- LC-MS/MS: Identifies degradation products (e.g., cyclohexenone ring opening or triazole deamination) .
- Kinetic Modeling: Arrhenius plots predict shelf life by extrapolating degradation rates to ambient conditions .
Basic: How is chromatographic purity assessed during synthesis?
Methodological Answer:
- TLC: Silica gel plates with UV detection (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- HPLC: Reverse-phase C18 column, isocratic elution (methanol:water 70:30), retention time ~8.2 min .
Advanced: What hyphenated techniques (e.g., LC-NMR) are used to characterize impurities?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
